molecular formula C13H14N2O2 B2874263 N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine CAS No. 1645429-88-4

N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine

Cat. No.: B2874263
CAS No.: 1645429-88-4
M. Wt: 230.267
InChI Key: ZRBSZWIPUAPEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine is an organic compound characterized by the presence of a cyclopropane ring, a nitrophenyl group, and a prop-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine typically involves the reaction of 4-nitrobenzyl chloride with N-prop-2-ynylcyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted cyclopropanamine derivatives.

Scientific Research Applications

N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropane ring can interact with biological macromolecules. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Nitrophenyl)methyl]cyclopropanamine
  • N-prop-2-ynylcyclopropanamine
  • 4-Nitrophenylcyclopropane

Uniqueness

N-[(4-Nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine is unique due to the combination of its structural features, including the nitrophenyl group, prop-2-ynyl group, and cyclopropane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]-N-prop-2-ynylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-9-14(12-7-8-12)10-11-3-5-13(6-4-11)15(16)17/h1,3-6,12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBSZWIPUAPEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=C(C=C1)[N+](=O)[O-])C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.